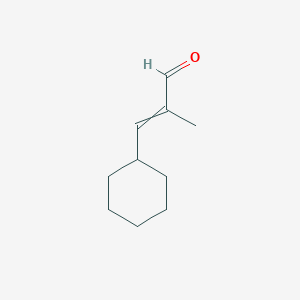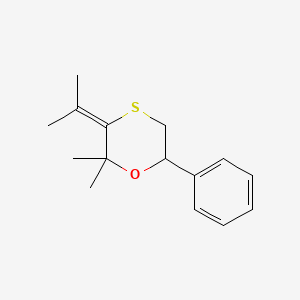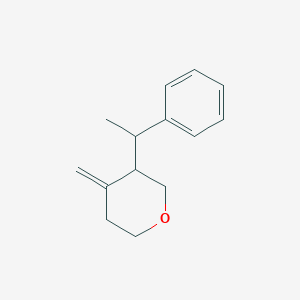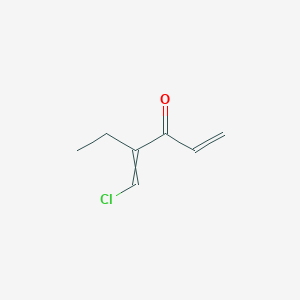
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. It is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and a 2,2-dimethylpropyl group. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2,2-dimethylpropyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
4-(Dimethylamino)pyridine+2,2-Dimethylpropyl bromide→4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired quaternary ammonium compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting into the lipid bilayer, leading to increased permeability and potential cell lysis. The molecular targets include membrane phospholipids and proteins involved in maintaining membrane structure.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the 2,2-dimethylpropyl group and is less hydrophobic.
1-(2,2-Dimethylpropyl)pyridinium bromide: Lacks the dimethylamino group and has different electronic properties.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different steric and electronic characteristics.
Uniqueness
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to the combination of its hydrophobic 2,2-dimethylpropyl group and the electron-donating dimethylamino group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
95774-12-2 |
|---|---|
Fórmula molecular |
C12H21BrN2 |
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H21N2.BrH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BGCATFIAPJHHAF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

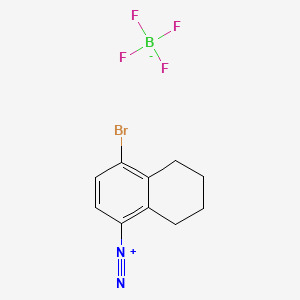
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
